molecular formula C10H18N2O B6246504 rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis CAS No. 2408938-40-7

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis

Cat. No.: B6246504
CAS No.: 2408938-40-7
M. Wt: 182.3
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Description

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis: is a synthetic organic compound that belongs to the class of pyrrole carboxamides. This compound is characterized by its unique octahydrocyclopenta[b]pyrrole ring structure, which is substituted with a carboxamide group and two methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis typically involves the formation of the pyrrole ring followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, with an amine under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the precise control of reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxamide
  • rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

Uniqueness

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .

Properties

CAS No.

2408938-40-7

Molecular Formula

C10H18N2O

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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